molecular formula C10H16ClNO B6166009 2-methyl-1-phenoxypropan-2-amine hydrochloride CAS No. 943780-92-5

2-methyl-1-phenoxypropan-2-amine hydrochloride

Cat. No.: B6166009
CAS No.: 943780-92-5
M. Wt: 201.7
InChI Key:
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Description

2-methyl-1-phenoxypropan-2-amine hydrochloride is a chemical compound with the molecular formula C10H15NO·HCl It is a hydrochloride salt form of 2-methyl-1-phenoxypropan-2-amine, which is characterized by the presence of a phenoxy group attached to a propan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-phenoxypropan-2-amine hydrochloride typically involves the reaction of 2-methyl-1-phenoxypropan-2-amine with hydrochloric acid. The general synthetic route can be summarized as follows:

    Starting Material: 2-methyl-1-phenoxypropan-2-amine.

    Reaction with Hydrochloric Acid: The amine is reacted with hydrochloric acid to form the hydrochloride salt.

    Purification: The product is purified through recrystallization or other suitable purification techniques to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-phenoxypropan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenoxy group or the amine group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxypropanone derivatives, while substitution reactions can produce a wide range of substituted amines or phenoxy compounds.

Scientific Research Applications

2-methyl-1-phenoxypropan-2-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-methyl-1-phenoxypropan-2-amine hydrochloride involves its interaction with specific molecular targets. The phenoxy group and the amine group play crucial roles in its binding and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-2-phenoxypropan-1-amine hydrochloride: Similar structure but with a different position of the phenoxy group.

    2-methyl-1-phenoxypropan-1-amine hydrochloride: Another positional isomer with different chemical properties.

Uniqueness

2-methyl-1-phenoxypropan-2-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its unique combination of the phenoxy group and the amine group at specific positions makes it valuable for various applications that other similar compounds may not fulfill as effectively.

Properties

CAS No.

943780-92-5

Molecular Formula

C10H16ClNO

Molecular Weight

201.7

Purity

95

Origin of Product

United States

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